rac-Monepantel Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Monepantel Sulfone is a novel compound belonging to the class of macrocyclic lactones. It is a metabolite of Monepantel, an anthelmintic drug primarily used in veterinary medicine. This compound has shown promising results in various scientific experiments, particularly in the field of cancer research due to its potential anticancer activity .
Mechanism of Action
Target of Action
The primary target of rac-Monepantel Sulfone is the DEG-3 subfamily of nicotinic acetylcholine receptors . This subfamily is absent in mammals, which might explain the minimal toxicity of monepantel .
Mode of Action
This compound acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits . It has been shown that this compound potentiates DEG-3/Des-2 receptors of H. contortus, acting as an agonist of the nicotinic acetylcholine receptor . This interaction produces spastic paralysis and death of the nematode .
Biochemical Pathways
This compound is involved in the mTOR pathway . It reduces human cancer cell line cell growth as well as phosphorylation levels of mTOR, RPS6KB1, and EIF4EBP1 in vitro and in vivo . Its major metabolite, monepantel sulfone, is understood to exert similar anticancer activity .
Pharmacokinetics
After administration, this compound is rapidly converted to its major metabolite, monepantel sulfone, which also has similar levels of efficacy against gastrointestinal nematodes compared to the parent compound . Short-term 5 mg/kg bw monepantel administration provides a combined steady-state trough plasma monepantel and monepantel sulfone concentration of 0.5 μM .
Result of Action
The action of this compound results in the reduction of mTOR pathway marker p-RPS6KB1 levels in PBMCs . This leads to a decrease in disease progression in patients with Motor Neurone Disease (MND) / Amyotrophic Lateral Sclerosis (ALS) measured by changes in ALSFRS-R .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the substance in accordance with local environmental regulations and good industrial practices . Furthermore, the substance should be stored and transported under appropriate conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
rac-Monepantel Sulfone interacts with various biomolecules, particularly enzymes and proteins involved in the mTOR pathway . It has been shown to reduce human cancer cell line growth as well as phosphorylation levels of mTOR, RPS6KB1, and EIF4EBP1 in vitro and in vivo .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with anticancer activity through its effects on the mTOR pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . Detailed information on its effects on metabolic flux or metabolite levels is currently limited .
Preparation Methods
The synthesis of rac-Monepantel Sulfone involves several steps, starting from the parent compound Monepantel. The synthetic route typically includes oxidation reactions to convert Monepantel to its sulfone derivative. Industrial production methods may involve large-scale oxidation processes using specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac-Monepantel Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Monepantel to this compound.
Reduction: Potential reduction reactions to revert the sulfone to its parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-Monepantel Sulfone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various analytical methods.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential anticancer activity, particularly in reducing human cancer cell growth and phosphorylation levels of key proteins involved in cancer progression.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications
Comparison with Similar Compounds
rac-Monepantel Sulfone is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Monepantel: The parent compound, primarily used as an anthelmintic drug.
Benzimidazoles: Another class of anthelmintic drugs with different molecular targets.
Levamisole: An anthelmintic drug with a different mechanism of action.
Macrocyclic Lactones: A broader class of compounds with similar structural features but different biological activities.
This compound stands out due to its potential anticancer activity and its ability to target specific molecular pathways involved in cancer progression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of rac-Monepantel Sulfone involves the oxidation of rac-Monepantel to form rac-Monepantel Sulfoxide, followed by further oxidation of the sulfoxide to form the sulfone.", "Starting Materials": [ "rac-Monepantel", "Oxidizing agent (e.g. m-CPBA)", "Solvent (e.g. dichloromethane)", "Base (e.g. sodium hydroxide)", "Acid (e.g. hydrochloric acid)", "Water" ], "Reaction": [ "Dissolve rac-Monepantel in a solvent (e.g. dichloromethane) and add an oxidizing agent (e.g. m-CPBA) to the solution.", "Stir the mixture at room temperature for a period of time until the oxidation is complete.", "Add a base (e.g. sodium hydroxide) to the mixture to deprotonate the sulfoxide and form the sulfinate intermediate.", "Acidify the mixture with an acid (e.g. hydrochloric acid) to protonate the sulfinate intermediate and form the desired sulfone product.", "Extract the product with a suitable solvent (e.g. dichloromethane) and wash with water to remove impurities.", "Purify the product by recrystallization or chromatography." ] } | |
CAS No. |
851976-52-8 |
Molecular Formula |
C20H13F6N3O4S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
InChI Key |
JTMLMJOBCBXFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Synonyms |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.